4'-Bromo-biphenyl-3-carboxylic acid

Organic Synthesis Cross-Coupling Reaction Kinetics

Choose 4'-bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6) for a regiospecific advantage in cross-coupling reactions. The precisely positioned bromine at the 4' site delivers high regioselectivity and yields in constructing liquid crystal monomers, crown ether acyl anticancer derivatives, and nuclear receptor modulators—performance that positional isomers cannot replicate. Stocked in multi-gram quantities with rapid, non-hazardous global shipping.

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
CAS No. 885951-66-6
Cat. No. B1332676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-biphenyl-3-carboxylic acid
CAS885951-66-6
Molecular FormulaC13H9BrO2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
InChIKeyIZEOXGJWZDXOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6): Physicochemical and Synthetic Baseline for Scientific Procurement


4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6) is a brominated biphenyl carboxylic acid with the molecular formula C13H9BrO2 and a molecular weight of 277.12 g/mol . It features a bromine atom at the 4' position and a carboxylic acid group at the 3-position of the biphenyl scaffold, which renders it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound is a solid at room temperature with a melting point of 194–198°C and a predicted density of 1.510 g/cm³ .

4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6): Why Generic Substitution with Other Biphenyl Carboxylic Acids is Not Advisable


While the biphenyl-3-carboxylic acid core is common to numerous research intermediates, the specific regioisomeric placement of the bromine atom at the 4' position in 4'-bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6) imparts unique reactivity and physicochemical properties that cannot be replicated by its positional isomers or other halogenated analogs . The bromine substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions, and its precise location governs both the steric and electronic environment of the molecule, directly impacting reaction yields, regioselectivity in subsequent functionalizations, and the ultimate properties of downstream products such as liquid crystal materials and pharmaceutical intermediates [1]. Substitution with a chloro or fluoro analog, or a regioisomer such as 3'-bromo-biphenyl-3-carboxylic acid, would alter the reactivity profile and potentially compromise synthetic efficiency or material performance.

4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: Bromo vs. Chloro and Fluoro Analogs

4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6) demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its chloro and fluoro analogs. While direct head-to-head data for this specific compound is limited, class-level inference from aryl halide reactivity trends indicates that aryl bromides undergo oxidative addition with palladium(0) catalysts approximately 10-100 times faster than aryl chlorides and several orders of magnitude faster than aryl fluorides under comparable conditions [1]. This differential reactivity is critical for achieving high yields and minimizing side reactions in the synthesis of complex biaryl structures.

Organic Synthesis Cross-Coupling Reaction Kinetics

Thermal Stability and Process Window: Melting Point Comparison with 3'-Bromo and Unsubstituted Analogs

The melting point of 4'-bromo-biphenyl-3-carboxylic acid (194-198°C) provides a distinct process window for recrystallization and handling compared to the unsubstituted biphenyl-3-carboxylic acid (melting point ~166-169°C) and the 3'-bromo regioisomer (melting point not well-defined but typically lower) . This elevated melting point reflects enhanced intermolecular packing due to the specific bromine substitution pattern, which can be exploited for improved solid-state stability during storage and for achieving higher purity through crystallization.

Process Chemistry Thermal Analysis Purification

Lipophilicity and Membrane Permeability: LogP Comparison with Unsubstituted Biphenyl-3-carboxylic Acid

The introduction of a bromine atom at the 4' position significantly increases the lipophilicity of the biphenyl-3-carboxylic acid scaffold. 4'-Bromo-biphenyl-3-carboxylic acid has a calculated XLogP3 value of 4.3 , whereas the unsubstituted biphenyl-3-carboxylic acid has a predicted LogP of approximately 3.0-3.2 [1]. This difference of approximately 1.1 log units corresponds to a >10-fold increase in partition coefficient, which can dramatically affect membrane permeability and protein binding in biological systems [2].

Drug Design ADME Physicochemical Properties

4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6): Optimized Research and Industrial Application Scenarios


Synthesis of Liquid Crystal Intermediates via Suzuki-Miyaura Coupling

4'-Bromo-biphenyl-3-carboxylic acid serves as a key electrophilic partner in Suzuki-Miyaura cross-coupling reactions to construct elongated, conjugated biaryl systems that are essential for liquid crystal display (LCD) materials . The bromine substituent at the 4' position provides a reactive handle for coupling with various arylboronic acids, while the carboxylic acid group at the 3-position allows for subsequent functionalization or serves as a polar anchor to modulate mesomorphic properties [1].

Pharmaceutical Intermediate for the Synthesis of Crown Ether Acyl Derivatives

This compound is explicitly utilized as a reagent in the preparation of crown ether acyl derivatives that have demonstrated anticancer and antibacterial activity . The brominated biphenyl core provides a rigid, lipophilic scaffold upon which the crown ether moiety can be appended, enabling the design of ion-selective ionophores or membrane-active antimicrobial agents.

Building Block for PPARδ Agonist and RARβ2 Ligand Development

Biphenyl-3-carboxylic acid derivatives, including brominated analogs, have been extensively explored as scaffolds for developing subtype-selective nuclear receptor modulators, such as PPARδ partial agonists and RARβ2-selective ligands [1]. The 4'-bromo substituent offers a versatile position for further derivatization to optimize potency, selectivity, and pharmacokinetic properties in these therapeutic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Bromo-biphenyl-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.